molecular formula C9H16O4S2 B14562016 Dimethyl bis(ethylsulfanyl)propanedioate CAS No. 61930-52-7

Dimethyl bis(ethylsulfanyl)propanedioate

Cat. No.: B14562016
CAS No.: 61930-52-7
M. Wt: 252.4 g/mol
InChI Key: PXNCMBIJUPRPQS-UHFFFAOYSA-N
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Description

Dimethyl bis(ethylsulfanyl)propanedioate is a sulfur-containing organic compound characterized by a central propanedioate core substituted with two ethylsulfanyl (SCH₂CH₃) groups and esterified with methyl groups. The molecule’s lipophilicity, reactivity, and stability are influenced by the electron-donating ethylsulfanyl substituents and the methyl ester groups, which modulate solubility and hydrolysis kinetics .

Properties

CAS No.

61930-52-7

Molecular Formula

C9H16O4S2

Molecular Weight

252.4 g/mol

IUPAC Name

dimethyl 2,2-bis(ethylsulfanyl)propanedioate

InChI

InChI=1S/C9H16O4S2/c1-5-14-9(15-6-2,7(10)12-3)8(11)13-4/h5-6H2,1-4H3

InChI Key

PXNCMBIJUPRPQS-UHFFFAOYSA-N

Canonical SMILES

CCSC(C(=O)OC)(C(=O)OC)SCC

Origin of Product

United States

Preparation Methods

Alpha-Bromination of Dimethyl Malonate

The synthesis initiates with dibromination of dimethyl malonate’s α-hydrogens. While the Hell–Volhard–Zelinskii reaction is classical for carboxylic acids, ester substrates require modified conditions. As demonstrated in analogous malonate brominations, employing $$ \text{N-bromosuccinimide (NBS)} $$ (2.2 equiv) with azobisisobutyronitrile (AIBN) in refluxing $$ \text{CCl}_4 $$ achieves quantitative α,α-dibromination:

$$
\text{CH}2(\text{COOMe})2 + 2 \text{NBS} \xrightarrow{\text{AIBN, } \Delta} \text{CBr}2(\text{COOMe})2 + 2 \text{succinimide}
$$

This radical mechanism avoids over-bromination byproducts common in electrophilic approaches. Post-reaction, vacuum distillation isolates dimethyl 2,2-dibromomalonate (b.p. 138–142°C at 2 mmHg).

Thiolation with Sodium Ethylthiolate

The dibrominated intermediate undergoes nucleophilic displacement with sodium ethylthiolate ($$ \text{NaSEt} $$) in anhydrous $$ \text{DMF} $$:

$$
\text{CBr}2(\text{COOMe})2 + 2 \text{NaSEt} \xrightarrow{\text{DMF, 25°C}} \text{C}(\text{SEt})2(\text{COOMe})2 + 2 \text{NaBr}
$$

Optimized conditions (2.5 equiv $$ \text{NaSEt} $$, 12 h stirring) yield 85–90% product. Crucially, solvent choice governs reaction efficiency—aprotic media like $$ \text{DMF} $$ stabilize the thiolate ion, whereas protic solvents induce competitive hydrolysis.

Direct Enolate Alkylation

Enolate Generation and Thiol Coupling

Strong bases ($$ \text{NaH} $$, $$ \text{LDA} $$) deprotonate dimethyl malonate’s α-hydrogens (pKa ~13), forming a resonance-stabilized enolate. Subsequent treatment with ethyl disulfide ($$ \text{EtSSEt} $$) in $$ \text{THF} $$ effects bis-alkylation:

$$
\text{CH}2(\text{COOMe})2 \xrightarrow{\text{NaH}} \text{C}^-(\text{COOMe})2 \xrightarrow{\text{EtSSEt}} \text{C}(\text{SEt})2(\text{COOMe})_2
$$

This one-pot method avoids halogen handling but requires strict anhydrous conditions to prevent enolate protonation. Yields plateau at 75–80% due to disulfide redox side reactions.

Phase-Transfer Catalysis

A biphasic system ($$ \text{H}_2\text{O}/\text{toluene} $$) with $$ \text{NaOH} $$ and tetrabutylammonium bromide (TBAB) facilitates enolate formation and ethylthiol ($$ \text{EtSH} $$) delivery:

$$
\text{CH}2(\text{COOMe})2 + 2 \text{EtSH} \xrightarrow{\text{NaOH, TBAB}} \text{C}(\text{SEt})2(\text{COOMe})2 + 2 \text{H}_2\text{O}
$$

While scalable, this route suffers from emulsion formation, necessitating extended reaction times (48 h) for 70% yield.

Halogen-Free Thiolation Strategies

Mitsunobu-Type Coupling

Though atypical for malonates, Mitsunobu conditions ($$ \text{Ph}3\text{P}, \text{DIAD} $$) enable direct S-alkylation using ethylthiol and a hypothetical diol precursor. However, the requisite diol intermediate ($$ \text{HOCH}2(\text{COOMe})_2 $$) is synthetically inaccessible, rendering this approach nonviable.

Oxidative Thiolation

Oxidizing ethylthiol to disulfide in situ ($$ \text{H}2\text{O}2 $$, 0°C) paired with $$ \text{CuI} $$ catalysis promotes radical-mediated C–S bond formation:

$$
\text{CH}2(\text{COOMe})2 + \text{EtSSEt} \xrightarrow{\text{CuI, } \Delta} \text{C}(\text{SEt})2(\text{COOMe})2
$$

This method remains exploratory, with yields <50% and significant dimeric byproducts.

Industrial-Scale Process Optimization

Solvent and Temperature Effects

Industrial patents highlight toluene’s superiority over $$ \text{MeOH} $$ in minimizing ester transalkylation during thiolation. A two-step protocol—initial substitution in $$ \text{MeOH} $$ (65°C, 6 h) followed by toluene reflux (110°C, 12 h)—achieves 92% purity post-distillation.

Purification Techniques

Fractional distillation under reduced pressure (20 mmHg) isolates the product (b.p. 84–86°C), while silica gel chromatography ($$ \text{Hexane/EtOAc 8:2} $$) resolves residual disulfides in lab-scale syntheses.

Comparative Analysis of Methods

Method Yield Purity Scalability Hazard Profile
Dibromination-Substitution 85–90% >99% High Bromine handling required
Direct Enolate Alkylation 75–80% 90–95% Moderate Moisture-sensitive
Phase-Transfer Catalysis 70% 85% High Emulsion formation
Oxidative Thiolation <50% 70% Low Radical side products

Chemical Reactions Analysis

Types of Reactions

Dimethyl bis(ethylsulfanyl)propanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

Scientific Research Applications

Dimethyl bis(ethylsulfanyl)propanedioate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of dimethyl bis(ethylsulfanyl)propanedioate involves its interaction with various molecular targets. The ethylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize dimethyl bis(ethylsulfanyl)propanedioate, we compare it with three analogs from the same chemical family (Table 1), focusing on molecular features, calculated properties, and functional differences.

Table 1: Key Properties of this compound and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Hydrogen Bond Acceptors Rotatable Bonds
This compound* C₉H₁₄O₄S₂ ~258.3 (estimated) ~3.8 6 6
Dipropan-2-yl 2-[bis(methylsulfanyl)methylidene]propanedioate C₁₂H₂₀O₄S₂ 292.4 3.4 6 8
Dipropan-2-yl 5-nitrobenzene-1,3-dicarboxylate C₁₄H₁₅NO₇ 309.3 2.1 7 6
Dipropan-2-yl (1S,2S)-cyclobutane-1,2-dicarboxylate C₁₂H₁₈O₄ 242.3 1.9 4 5

*Estimated properties for this compound are derived from substituent effects and analogs.

Structural and Functional Differences

  • Sulfur Substituents : Replacing methylsulfanyl (SCH₃) groups in the dipropan-2-yl analog with ethylsulfanyl (SCH₂CH₃) increases lipophilicity (higher XLogP3) due to the longer alkyl chain. This enhances membrane permeability but may reduce aqueous solubility.
  • Reactivity : The ethylsulfanyl groups may offer greater electron-donating capacity than methylsulfanyl, influencing the compound’s susceptibility to oxidation or nucleophilic attack.

Physicochemical Properties

  • Lipophilicity : this compound is predicted to have a higher XLogP3 (~3.8) than its methylsulfanyl/isopropyl ester analog (XLogP3 = 3.4) due to the combined effects of ethylsulfanyl and smaller ester groups .
  • Solubility : The methyl esters likely reduce solubility in polar solvents compared to isopropyl esters, which have higher steric hindrance and lower polarity.

Q & A

Q. How can researchers optimize the synthesis of dimethyl bis(ethylsulfanyl)propanedioate to improve yield and purity?

Methodological Answer: Utilize Design of Experiments (DoE) to systematically vary parameters such as reaction temperature, catalyst concentration, and solvent polarity. Fractional factorial designs can minimize experimental runs while identifying critical factors influencing yield and purity. Post-synthesis purification techniques, such as recrystallization or column chromatography, should be validated using high-performance liquid chromatography (HPLC) .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation, particularly for confirming ethylsulfanyl and propanedioate moieties. Infrared (IR) spectroscopy can validate functional groups (e.g., carbonyl stretches). Mass spectrometry (MS) provides molecular weight confirmation. Pair these with gas chromatography (GC) or HPLC to assess purity and detect byproducts .

Q. How does this compound behave under varying temperature and pH conditions?

Methodological Answer: Conduct stability studies using accelerated aging protocols. For thermal stability, employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). pH-dependent stability can be assessed via spectrophotometric titration, monitoring absorbance changes at critical wavelengths. Statistical models (e.g., Arrhenius plots) can extrapolate degradation kinetics .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Follow institutional Chemical Hygiene Plans, including fume hood use for synthesis, impermeable glove selection (e.g., nitrile), and spill containment procedures. Pre-experiment risk assessments should address reactivity with common lab reagents. Emergency protocols for dermal/ocular exposure must align with Safety Data Sheet (SDS) guidelines .

Q. How can researchers design preliminary experiments to explore the compound’s reactivity with nucleophiles or electrophiles?

Methodological Answer: Use small-scale screening reactions under inert atmospheres (e.g., nitrogen glovebox). Employ kinetic profiling via in-situ Fourier-transform infrared (FTIR) spectroscopy or quenching followed by GC-MS analysis. Control variables such as solvent polarity and stoichiometry to isolate reaction pathways .

Advanced Research Questions

Q. What computational methods are suitable for predicting this compound’s reactivity in novel reaction systems?

Methodological Answer: Apply density functional theory (DFT) to model transition states and reaction energetics. Molecular dynamics simulations can assess solvent effects. Software like Gaussian or ORCA enables visualization of frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. Validate computational results with experimental kinetic data .

Q. How can statistical methods resolve contradictions in experimental data across studies (e.g., conflicting catalytic efficiency reports)?

Methodological Answer: Perform meta-analysis using Bayesian statistics to weight studies by sample size and experimental rigor. Multivariate regression can identify hidden variables (e.g., trace moisture in solvents). Reproduce key experiments under controlled conditions, adhering to standardized protocols .

Q. What interdisciplinary approaches integrate chemical engineering principles to scale up this compound synthesis?

Methodological Answer: Apply reaction engineering fundamentals (e.g., residence time distribution analysis) to optimize continuous-flow reactors. Membrane separation technologies (e.g., nanofiltration) can enhance product isolation. Process simulation tools like Aspen Plus® model heat/mass transfer limitations at scale .

Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate the compound’s mechanistic role in complex reaction networks?

Methodological Answer: Synthesize isotopically labeled analogs to track carbon/sulfur migration via NMR or MS. Use kinetic isotope effects (KIEs) to distinguish between concerted and stepwise mechanisms. Pair with stopped-flow techniques for real-time monitoring of intermediate species .

Q. What methodologies assess the environmental fate of this compound in atmospheric or aquatic systems?

Methodological Answer: Conduct photodegradation studies under simulated sunlight (e.g., xenon arc lamps) with HPLC quantification of breakdown products. For aquatic persistence, use OECD 301B biodegradation tests. Computational models (e.g., EPI Suite) predict partition coefficients (log Kow) and bioaccumulation potential .

Notes for Implementation

  • Theoretical Frameworks : Align experimental designs with ontological/epistemological goals (e.g., mechanistic vs. empirical research) to ensure methodological coherence .
  • Data Integrity : Leverage chemical software for encrypted data storage and collaborative analysis, ensuring reproducibility .
  • Ethical Compliance : For studies involving human or environmental samples, adhere to institutional review protocols outlined in research ethics guidelines .

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